Cas no 2304634-58-8 (8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one)
2304634-58-8 structure
Product Name:8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one
CAS-nummer:2304634-58-8
MF:C14H18BNO4
MW:275.108024120331
CID:6629883
PubChem ID:71743142
Update Time:2024-01-04
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-boronic Acid Pinacol Ester
- (2-OXO-2,4-DIHYDRO-1H-BENZO[D][1,3]OXAZIN-8-YL)BORONIC ACID PINACOL ESTER
- 8-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-BENZO[D][1,3]OXAZIN-2(4H)-ONE
- SY129181
- 2304634-58-8
- MFCD23703401
- 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one
-
- Inchi: 1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-9-8-18-12(17)16-11(9)10/h5-7H,8H2,1-4H3,(H,16,17)
- InChI-sleutel: RWQIZROAAZRIKM-UHFFFAOYSA-N
- LACHT: O1B(C2C=CC=C3COC(NC=23)=O)OC(C)(C)C1(C)C
Berekende eigenschappen
- Exacte massa: 275.1328882g/mol
- Monoisotopische massa: 275.1328882g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 1
- Complexiteit: 396
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 56.8Ų
Experimentele eigenschappen
- Dichtheid: 1.20±0.1 g/cm3(Predicted)
- Kookpunt: 365.9±42.0 °C(Predicted)
- pka: 13.60±0.20(Predicted)
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one Gerelateerde literatuur
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
2304634-58-8 (8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Shanghai Bent Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
CN Leverancier
Bulk